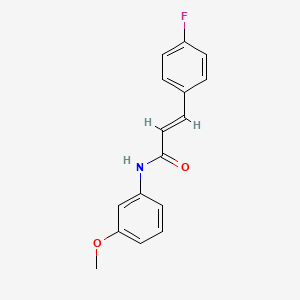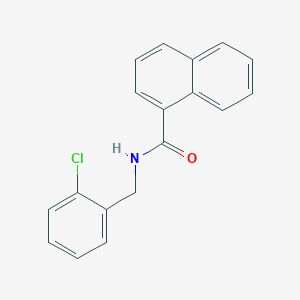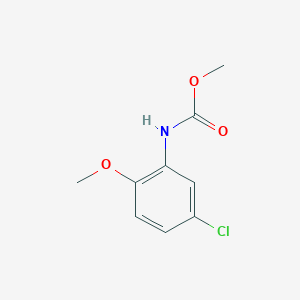
(2,3-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carbamate group attached to a 2,3-dimethylphenyl ring and a hexafluoropropan-2-yl group. It is used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of 2,3-dimethylphenyl isocyanate with 1,1,1,3,3,3-hexafluoropropan-2-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
(2,3-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
科学的研究の応用
(2,3-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of (2,3-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The hexafluoropropan-2-yl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.
類似化合物との比較
Similar Compounds
- (3,4-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
- (2,3-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
- (2,3-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)amide
Uniqueness
(2,3-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to its specific combination of a carbamate group with a hexafluoropropan-2-yl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various research and industrial applications.
特性
IUPAC Name |
(2,3-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO2/c1-6-4-3-5-8(7(6)2)21-10(20)19-9(11(13,14)15)12(16,17)18/h3-5,9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFSLRLWGCWMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5844986.png)

![N-(4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5845002.png)


![2-[(4-CARBOXYPHENYL)METHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID](/img/structure/B5845011.png)

![1-acetyl-4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5845022.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845048.png)
![4-[(4-Chlorophenyl)methylsulfanyl]-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B5845073.png)



